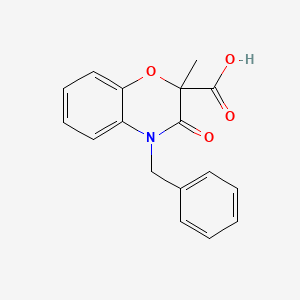

4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a type of benzoxazine . Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring . They have been the subject of numerous studies due to their wide range of biological activities .

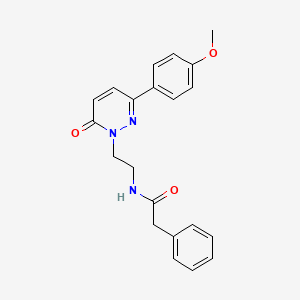

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzoxazine core, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The “4-benzyl” indicates a benzyl group attached to the 4-position of the benzoxazine ring, and the “2-methyl” indicates a methyl group attached to the 2-position of the ring . The “3-oxo” indicates a carbonyl group (=O) at the 3-position, and the “2-carboxylic acid” indicates a carboxylic acid group (-COOH) at the 2-position .Scientific Research Applications

Synthesis and Characterization Benzoxazine derivatives, including those similar to the specified compound, have been synthesized through various methods, demonstrating their versatility and adaptability in chemical synthesis. For instance, the synthesis of 3,4-dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids involves the condensation of salicylamide with aldehydes and ketones, leading to both benzoxazine structures and isoindolobenzoxazine structures depending on the aromatic aldehydes and ketones used (Fitton & Ward, 1971)[https://consensus.app/papers/34dihydro4oxo2h13benzoxazinecarboxylic-acids-fitton/d7ad65f311e1565795818943e26c88cc/?utm_source=chatgpt].

Biological and Chemical Properties Benzoxazines have been extensively studied for their secondary metabolites, particularly in relation to their defense mechanisms in plants against pests and diseases. Hydroxamic acids derived from 4-hydroxy-1,4-benzoxazin-3-ones, for instance, play a significant role in the defense of cereals against insects, fungi, and bacteria (Niemeyer, 1988)[https://consensus.app/papers/hydroxamic-acids-4hydroxy14benzoxazin3ones-defence-niemeyer/7b797c7170eb5217a623e8ba4ce6b5b1/?utm_source=chatgpt]. This illustrates the potential of benzoxazine derivatives in developing bioactive compounds for agricultural use.

Applications in Material Science The reactivity and polymerization behavior of benzoxazine-based phenolic resins, using carboxylic acids and phenols as catalysts, have been analyzed to explore their applications in material science, particularly in developing new polymers with desirable thermal and mechanical properties (Dunkers & Ishida, 1999)[https://consensus.app/papers/reaction-benzoxazinebased-resins-acids-phenols-dunkers/86f0e9d0cc755bc6887ed7aa1ff6aff5/?utm_source=chatgpt]. Such studies are crucial for advancing the development of high-performance materials for various industrial applications.

Potential Antioxidant and Anticorrosive Agents Research has also been conducted on the potential of benzoxazinone derivatives as antioxidant and anticorrosive additives for motor oils, showcasing their ability to decompose alkyl peroxide radicals and act as corrosion inhibitors (Hassan et al., 2011)[https://consensus.app/papers/synthesis-novel-antioxidant-additives-gasoline-motor-hassan/2910f80313e951969b9c0ca8bc2de5bc/?utm_source=chatgpt]. This suggests the possibility of using benzoxazine derivatives in enhancing the durability and efficiency of automotive components.

Future Directions

Benzoxazines are a promising class of compounds with potential applications in various fields, including medicinal chemistry . Future research could focus on exploring the biological activities of “4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” and developing efficient methods for its synthesis .

properties

IUPAC Name |

4-benzyl-2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c1-17(16(20)21)15(19)18(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)22-17/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDKTBGQIJJFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2977282.png)

![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)

![tert-Butyl 3-((benzo[d]oxazol-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B2977284.png)

![(E)-2-cyano-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2977285.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2977288.png)

![2-[(3R,4S)-4-Hydroxy-1-methylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2977290.png)

![N-Phenyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2977296.png)

![2-{2-[4-(2-fluorophenyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2977301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B2977303.png)